

Application Notes and Protocols for FR121196

In-Vivo Studies

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Compound of Interest

Compound Name: FR121196

Cat. No.: B1674003

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Introduction

FR121196, identified by its CAS number 133920-65-7 and chemical name N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a piperazine derivative investigated for its potential as a cognitive enhancer.[1] Preclinical in-vivo studies in rat models of cognitive impairment have demonstrated its efficacy in ameliorating memory deficits.[1][2] This document provides detailed application notes and protocols for the preparation of **FR121196** solutions intended for in-vivo research, based on available data from published studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in-vivo administration of **FR121196** as reported in the scientific literature.

Parameter	Value	Species	Source
Route of Administration	Intraperitoneal (i.p.)	Rat	[2]
Dosage Range	0.1 - 10 mg/kg	Rat	[1][3]
Effective Dose (Morris Water Maze)	0.1 - 1.0 mg/kg (daily treatment)	Rat	[2]
Effective Dose (Passive Avoidance)	0.1 - 10 mg/kg (bell-shaped dose-response)	Rat	[1]

Experimental Protocols

Protocol 1: Preparation of FR121196 Solution for Intraperitoneal Injection

This protocol is based on the reported in-vivo studies and general practices for administering piperazine derivatives. The exact solvent used in the original studies is not specified in the available literature. Therefore, a common and generally safe vehicle for such compounds is proposed. It is imperative for the researcher to first determine the solubility of their specific batch of **FR121196** in the proposed vehicle and perform small-scale tolerability studies.

Materials:

- **FR121196** powder
- Sterile saline (0.9% sodium chloride)
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Sterile, pyrogen-free water for injection
- Sterile vials
- Sterile syringes and needles (appropriate gauge for i.p. injection in rats, e.g., 25-27G)

- Vortex mixer
- Sonicator (optional)

Procedure:

- Solubility Testing (Recommended):
 - Before preparing the dosing solution, determine the solubility of **FR121196** in various vehicles to find the most suitable one. A common starting point for poorly soluble compounds is a co-solvent system.
 - Test solubility in:
 - Sterile saline
 - A small percentage of DMSO in sterile saline (e.g., 5-10% DMSO).
 - Other biocompatible co-solvents like PEG400 or Tween 80 in saline.
- Preparation of a Stock Solution (Example using a co-solvent system):
 - Based on the desired final concentration and the solubility test, a stock solution in DMSO can be prepared. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of **FR121196** and dissolve it in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation.
- Preparation of the Final Dosing Solution:
 - The final dosing solution should contain a low percentage of the organic co-solvent to minimize toxicity. A common practice is to keep the final DMSO concentration at or below 10%.
 - To prepare a 1 mg/mL dosing solution from a 10 mg/mL DMSO stock, you would perform a 1:10 dilution. For example, take 100 µL of the 10 mg/mL stock solution and add it to 900 µL of sterile saline.

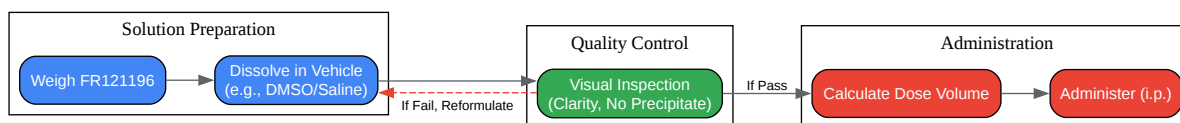
- Vortex the final solution immediately and thoroughly to prevent precipitation. Visually inspect the solution to ensure it is clear and free of particulates. If precipitation occurs, the formulation is not suitable and an alternative vehicle must be found.
- Administration:
 - The prepared solution should be administered to the animals immediately to avoid precipitation.
 - The volume to be injected should be calculated based on the animal's body weight and the desired dose (mg/kg). For example, for a 1 mg/kg dose in a 250g rat using a 1 mg/mL solution, the injection volume would be 0.25 mL.
 - Administer the solution via intraperitoneal injection using appropriate and sterile techniques.

Control Group:

- It is crucial to include a vehicle control group in the study. This group should receive the same volume of the vehicle (e.g., 10% DMSO in saline) as the treatment groups, administered by the same route.

Visualization

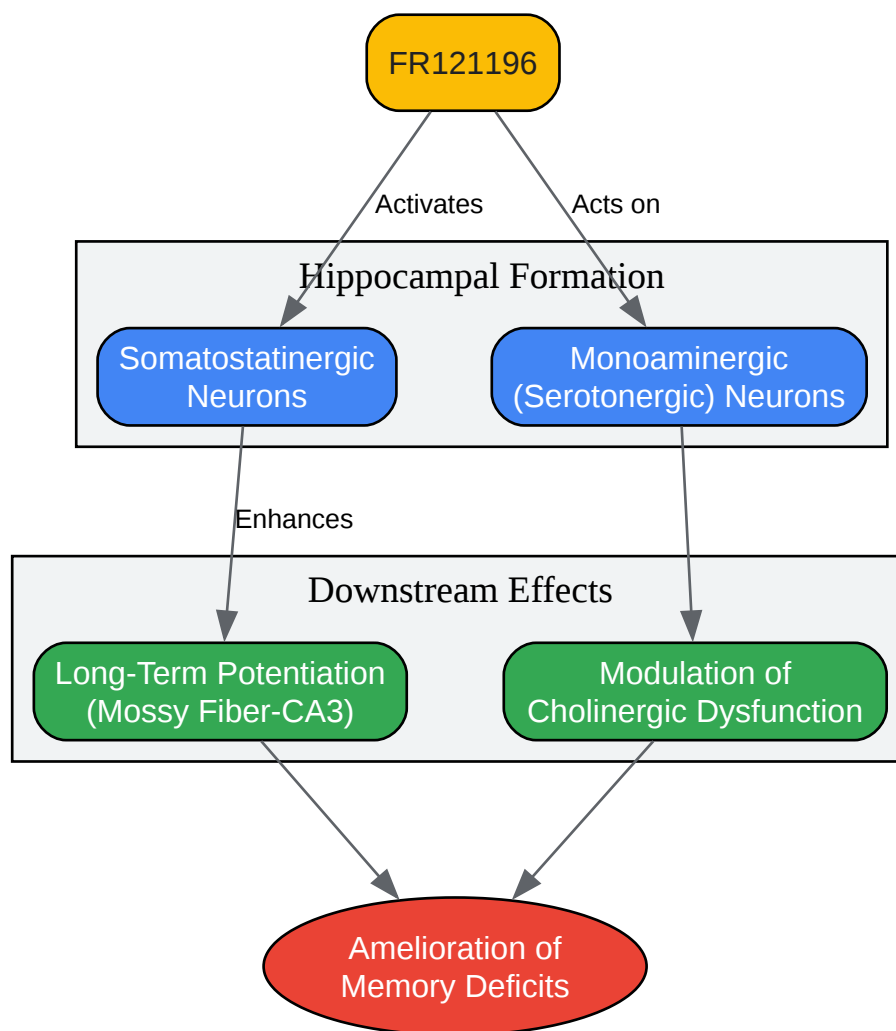
Logical Workflow for FR121196 In-Vivo Study Preparation



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Caption: Workflow for preparing **FR121196** for in-vivo studies.

Proposed Signaling Pathway of FR121196 in Cognitive Enhancement



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Caption: Proposed mechanism of **FR121196** in enhancing cognitive function.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for FR121196 In-Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674003#fr121196-solution-preparation-for-in-vivo-studies]

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